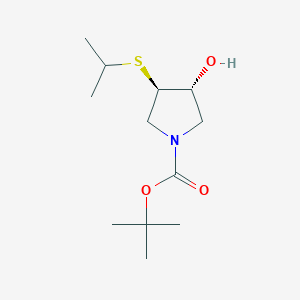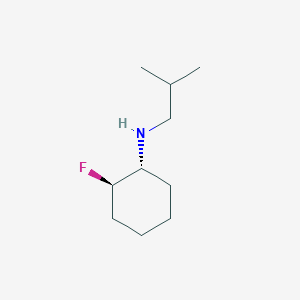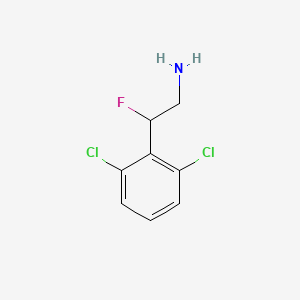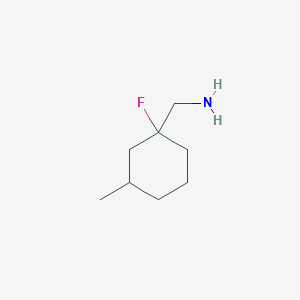![molecular formula C11H21FN2 B1531588 1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane CAS No. 2098034-24-1](/img/structure/B1531588.png)
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane
Vue d'ensemble
Description
“1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane” is a chemical compound used in diverse scientific research. It is available for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane” is C11H21FN2 . Its average mass is 200.296 Da and its mono-isotopic mass is 200.168884 Da .Applications De Recherche Scientifique
Regiospecific Synthesis and Structural Studies
The research conducted by Alonso et al. (2020) focuses on the regiospecific synthesis of diazepinones, some of which contain fluoro-substituents, highlighting the versatility of diazepane derivatives in synthetic chemistry. The study presents a comprehensive analysis of the structural properties, including X-ray crystallography and NMR spectroscopy, of synthesized compounds, demonstrating the impact of fluoro-substitution on the chemical structure and dynamics of diazepane derivatives (Alonso et al., 2020).
Medicinal Chemistry and Drug Design
Malki et al. (2021) provide an overview of the 1,3-diazepine scaffold in medicinal chemistry, noting its presence in several biologically active compounds and its utility in designing compounds with a broad range of biological activities. This review highlights the structural versatility and applicability of diazepane derivatives in the development of enzyme inhibitors and ligands for various receptors, underlining their significance in drug discovery (Malki et al., 2021).
Enzyme Inhibition Mechanism
Casalone et al. (2020) explore the mechanism of action of 1-benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli, showcasing the potential therapeutic applications of diazepane derivatives in overcoming antibiotic resistance. The study reveals how such compounds can modulate efflux pump activity and membrane permeability, offering insights into their role in enhancing the efficacy of antibiotics (Casalone et al., 2020).
Electrophilic Fluorination Techniques
Lal (1993) discusses the development of electrophilic reagents derived from 1,4-diazabicyclo[2.2.2]octane salts for the fluorination of organic substrates. This study underscores the importance of diazepane and its derivatives in facilitating the introduction of fluorine atoms into organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals (Lal, 1993).
Propriétés
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2/c12-11(4-1-2-5-11)10-14-8-3-6-13-7-9-14/h13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUTZIUGOGFBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)
![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)

![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)


![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)

![(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol](/img/structure/B1531525.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)